(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidine-1-carbonyl group and a boronic acid moiety. Its molecular formula is C10H13BN2O3, and it has a molecular weight of 220.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridinecarboxylic acid with pyrrolidine, followed by the introduction of the boronic acid group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process typically includes crystallization and recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and organic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, the compound can inhibit proteasome activity by binding to the active site, thereby preventing the degradation of proteins and leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 3-Pyridinylboronic acid
- 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
Uniqueness
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid is unique due to the presence of the pyrrolidine-1-carbonyl group, which enhances its reactivity and stability compared to other boronic acids. This structural feature allows for more efficient and selective reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C10H13BN2O3 |
---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
[6-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BN2O3/c14-10(13-5-1-2-6-13)9-4-3-8(7-12-9)11(15)16/h3-4,7,15-16H,1-2,5-6H2 |
InChI Key |
GEDWPDMJUZEFKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)N2CCCC2)(O)O |
Origin of Product |
United States |
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